molecular formula C14H25NNaO14S+ B11826531 2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-6-sulfo-D-glucopyranose sodium salt

2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-6-sulfo-D-glucopyranose sodium salt

Cat. No.: B11826531
M. Wt: 486.4 g/mol
InChI Key: FMHZMRJBNRDDPI-OBSSODGTSA-N
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Description

2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-6-sulfo-D-glucopyranose sodium salt is a biomedical compound known for its role in various biological processes. It is a derivative of N-acetyllactosamine and is characterized by the presence of a sulfo group at the 6th position of the glucopyranose ring. This compound is significant in the study of cell adhesion, signaling, and inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-6-sulfo-D-glucopyranose sodium salt involves multiple steps. The process typically starts with the protection of hydroxyl groups followed by the introduction of the sulfo group. The key steps include:

    Protection of Hydroxyl Groups: Using protecting groups like acetyl or benzyl to protect the hydroxyl groups.

    Glycosylation: Coupling of the protected glucosamine with galactose derivatives.

    Sulfonation: Introduction of the sulfo group at the 6th position using reagents like sulfur trioxide-pyridine complex.

    Deprotection: Removal of the protecting groups to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-6-sulfo-D-glucopyranose sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like periodate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The sulfo group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Periodate in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles in the presence of catalysts.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-6-sulfo-D-glucopyranose sodium salt has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex carbohydrates.

    Biology: Studied for its role in cell adhesion and signaling.

    Medicine: Investigated for its potential in treating inflammatory conditions due to its ability to inhibit pro-inflammatory cytokines.

    Industry: Utilized in the development of polymer-based drug delivery systems.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. It inhibits pro-inflammatory cytokines in human bronchial epithelial cell lines, which may be helpful in treating inflammatory conditions. The presence of the sulfo group enhances its binding affinity to certain receptors and enzymes involved in inflammation and cell signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-D-glucopyranose: Lacks the sulfo group, making it less effective in certain biological processes.

    2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-D-mannopyranose: Different stereochemistry, leading to different biological activities.

Uniqueness

The presence of the sulfo group at the 6th position of the glucopyranose ring makes 2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-6-sulfo-D-glucopyranose sodium salt unique. This modification enhances its stability, bioavailability, and binding affinity, making it more effective in biomedical applications.

Properties

Molecular Formula

C14H25NNaO14S+

Molecular Weight

486.4 g/mol

IUPAC Name

sodium;[(2R,3R,4S,5S)-5-acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-hydroxymethanesulfonic acid

InChI

InChI=1S/C14H25NO14S.Na/c1-3(17)15-5-7(19)10(11(28-12(5)22)13(23)30(24,25)26)29-14-9(21)8(20)6(18)4(2-16)27-14;/h4-14,16,18-23H,2H2,1H3,(H,15,17)(H,24,25,26);/q;+1/t4-,5+,6+,7+,8+,9-,10-,11-,12?,13?,14+;/m1./s1

InChI Key

FMHZMRJBNRDDPI-OBSSODGTSA-N

Isomeric SMILES

CC(=O)N[C@H]1[C@@H]([C@H]([C@@H](OC1O)C(O)S(=O)(=O)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O.[Na+]

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)C(O)S(=O)(=O)O)OC2C(C(C(C(O2)CO)O)O)O)O.[Na+]

Origin of Product

United States

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